Methyl 2-methyl-4-sulfamoylbenzoate
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Overview
Description
Methyl 2-methyl-4-sulfamoylbenzoate is an organic compound with the molecular formula C9H11NO4S It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with a methyl group and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-4-sulfamoylbenzoate typically involves the esterification of 2-methyl-4-sulfamoylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-sulfamoylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed
Oxidation: 2-methyl-4-sulfamoylbenzoic acid.
Reduction: 2-methyl-4-aminobenzoate.
Substitution: 2-methyl-4-sulfamoylbenzoic acid.
Scientific Research Applications
Methyl 2-methyl-4-sulfamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-sulfamoylbenzoate: Lacks the methyl group at the 2-position.
Methyl 4-sulfamoylbenzoate: Lacks the methyl group at the 2-position.
Methyl 2-methyl-5-sulfamoylbenzoate: The sulfamoyl group is at the 5-position instead of the 4-position.
Uniqueness
Methyl 2-methyl-4-sulfamoylbenzoate is unique due to the specific positioning of the methyl and sulfamoyl groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both the methyl and sulfamoyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11NO4S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
methyl 2-methyl-4-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13) |
InChI Key |
LMVBXZQZTOEAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
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